
6-(Azetidin-3-yl)pyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Azetidin-3-yl)pyridin-3-ol is a heterocyclic compound that features both azetidine and pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azetidin-3-yl)pyridin-3-ol typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis methods used in research can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Azetidin-3-yl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The azetidine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Azetidin-3-yl)pyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Wirkmechanismus
The mechanism of action of 6-(Azetidin-3-yl)pyridin-3-ol involves its interaction with specific molecular targets. For instance, it has been studied as a selective estrogen receptor degrader and antagonist . The compound binds to the estrogen receptor, leading to its degradation and inhibition of estrogen-mediated signaling pathways. This mechanism is particularly relevant in the context of breast cancer treatment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Azetidin-3-yl)pyridazin-3-ol: This compound is structurally similar but contains a pyridazine ring instead of a pyridine ring.
6-(Azetidin-3-yl)pyridin-2-ol: This compound has the hydroxyl group positioned at the second carbon of the pyridine ring instead of the third.
Uniqueness
6-(Azetidin-3-yl)pyridin-3-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of azetidine and pyridine rings makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H10N2O |
|---|---|
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
6-(azetidin-3-yl)pyridin-3-ol |
InChI |
InChI=1S/C8H10N2O/c11-7-1-2-8(10-5-7)6-3-9-4-6/h1-2,5-6,9,11H,3-4H2 |
InChI-Schlüssel |
VBPBKGPZQXWCPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C2=NC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


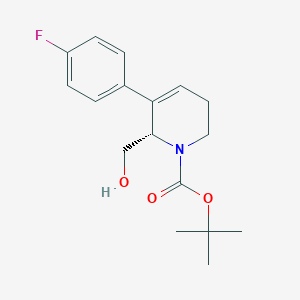
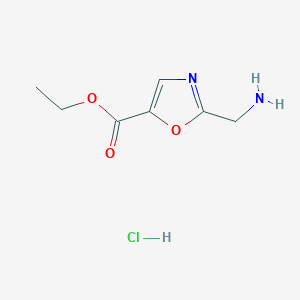
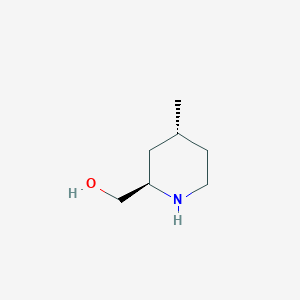
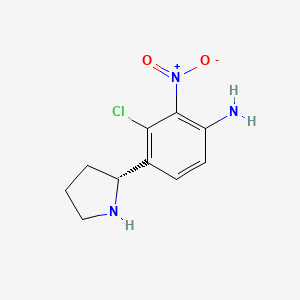
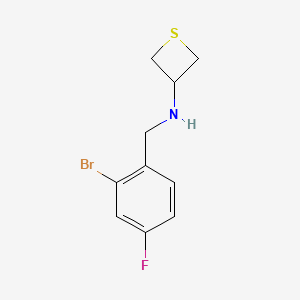



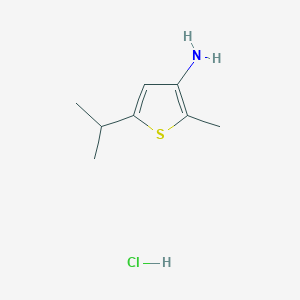

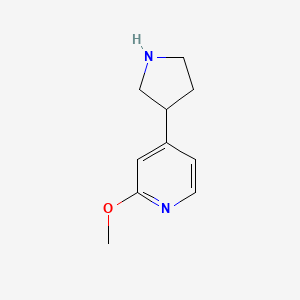

![[cis-6-(Trifluoromethyl)morpholin-2-YL]methanol](/img/structure/B13330546.png)
![tert-Butyl (1R,4S)-1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13330553.png)
